Cas no 2229356-22-1 (2-(2-amino-3-hydroxypropyl)-5-bromophenol)

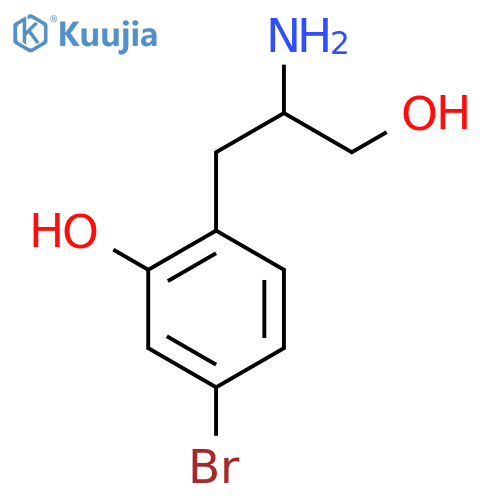

2229356-22-1 structure

商品名:2-(2-amino-3-hydroxypropyl)-5-bromophenol

2-(2-amino-3-hydroxypropyl)-5-bromophenol 化学的及び物理的性質

名前と識別子

-

- 2-(2-amino-3-hydroxypropyl)-5-bromophenol

- EN300-1906912

- 2229356-22-1

-

- インチ: 1S/C9H12BrNO2/c10-7-2-1-6(9(13)4-7)3-8(11)5-12/h1-2,4,8,12-13H,3,5,11H2

- InChIKey: GFZJMSAQYAIZLW-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=C(C=1)O)CC(CO)N

計算された属性

- せいみつぶんしりょう: 245.00514g/mol

- どういたいしつりょう: 245.00514g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 157

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 66.5Ų

2-(2-amino-3-hydroxypropyl)-5-bromophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1906912-0.1g |

2-(2-amino-3-hydroxypropyl)-5-bromophenol |

2229356-22-1 | 0.1g |

$1068.0 | 2023-09-18 | ||

| Enamine | EN300-1906912-2.5g |

2-(2-amino-3-hydroxypropyl)-5-bromophenol |

2229356-22-1 | 2.5g |

$2379.0 | 2023-09-18 | ||

| Enamine | EN300-1906912-0.05g |

2-(2-amino-3-hydroxypropyl)-5-bromophenol |

2229356-22-1 | 0.05g |

$1020.0 | 2023-09-18 | ||

| Enamine | EN300-1906912-5g |

2-(2-amino-3-hydroxypropyl)-5-bromophenol |

2229356-22-1 | 5g |

$3520.0 | 2023-09-18 | ||

| Enamine | EN300-1906912-1g |

2-(2-amino-3-hydroxypropyl)-5-bromophenol |

2229356-22-1 | 1g |

$1214.0 | 2023-09-18 | ||

| Enamine | EN300-1906912-5.0g |

2-(2-amino-3-hydroxypropyl)-5-bromophenol |

2229356-22-1 | 5g |

$3520.0 | 2023-06-02 | ||

| Enamine | EN300-1906912-0.25g |

2-(2-amino-3-hydroxypropyl)-5-bromophenol |

2229356-22-1 | 0.25g |

$1117.0 | 2023-09-18 | ||

| Enamine | EN300-1906912-1.0g |

2-(2-amino-3-hydroxypropyl)-5-bromophenol |

2229356-22-1 | 1g |

$1214.0 | 2023-06-02 | ||

| Enamine | EN300-1906912-10.0g |

2-(2-amino-3-hydroxypropyl)-5-bromophenol |

2229356-22-1 | 10g |

$5221.0 | 2023-06-02 | ||

| Enamine | EN300-1906912-0.5g |

2-(2-amino-3-hydroxypropyl)-5-bromophenol |

2229356-22-1 | 0.5g |

$1165.0 | 2023-09-18 |

2-(2-amino-3-hydroxypropyl)-5-bromophenol 関連文献

-

1. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

5. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

2229356-22-1 (2-(2-amino-3-hydroxypropyl)-5-bromophenol) 関連製品

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量